2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzamide core substituted with dichloro and methanesulfonyl groups, as well as a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the Benzamide Core: The final step involves the coupling of the methanesulfonyl-substituted tetrahydroquinoline with 2,5-dichlorobenzoic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.
Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives or reduced to modify its electronic properties.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include methoxy or tert-butoxy substituted benzamides.
Oxidation Products: Quinoline derivatives with altered electronic properties.
Hydrolysis Products: 2,5-dichlorobenzoic acid and the corresponding amine derivative.
Scientific Research Applications
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and sulfonyl groups.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be used to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The tetrahydroquinoline moiety can engage in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-yl)benzamide: Similar structure but with a different substitution pattern on the tetrahydroquinoline ring.
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-8-yl)benzamide: Another isomer with the methanesulfonyl group at a different position.
2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar compound with a different substitution pattern.
Uniqueness
The uniqueness of 2,5-dichloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields of research.
Properties
IUPAC Name |
2,5-dichloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)14-10-12(18)4-6-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMPUSAYILBOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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